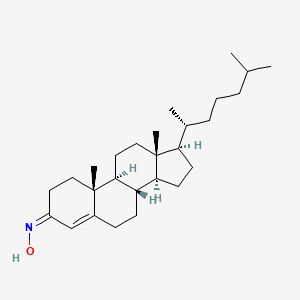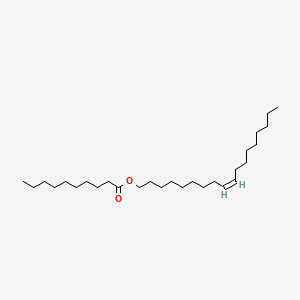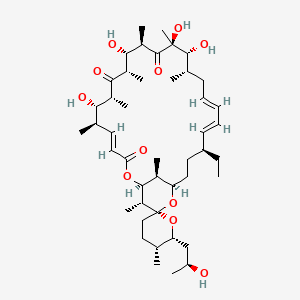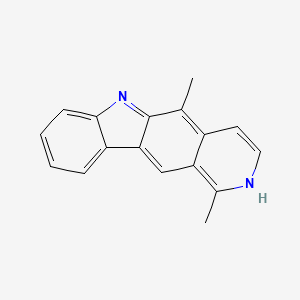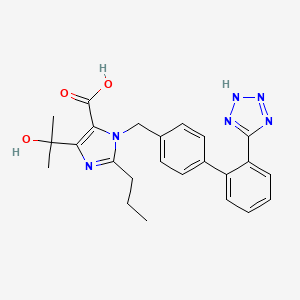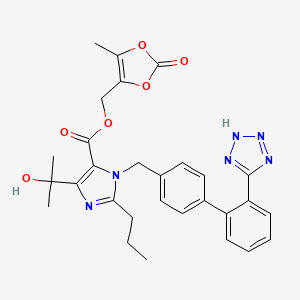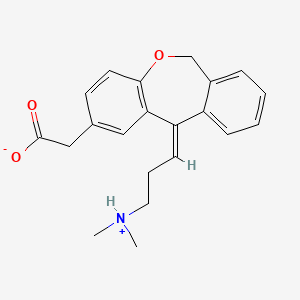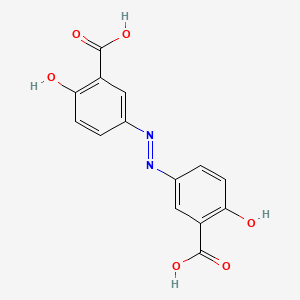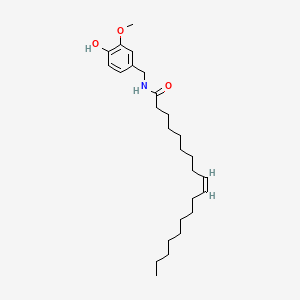![molecular formula C20H21N3O2 B1677342 [1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML387 is a potent and selective inhibitor of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. ML387 has an IC50 value of 19 nanomolar, indicating its high potency .
Preparation Methods
The synthetic routes and reaction conditions for ML387 are not widely published. the preparation of such inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ML387, like many organic compounds, can undergo various chemical reactions. These include:
Oxidation: ML387 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: ML387 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, ML387 can be hydrolyzed to yield different products.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML387 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a tool compound to study the inhibition of 15-hydroxyprostaglandin dehydrogenase and its effects on prostaglandin metabolism.
Biology: Researchers use ML387 to investigate the role of prostaglandins in various biological processes, including inflammation and cancer.
Medicine: ML387 is being explored for its potential therapeutic applications in diseases where prostaglandin metabolism is dysregulated, such as certain cancers and inflammatory conditions.
Industry: The compound may also have applications in the development of new drugs and therapeutic agents targeting prostaglandin pathways.
Mechanism of Action
ML387 exerts its effects by inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase. This enzyme is responsible for the degradation of prostaglandins, which are involved in various physiological processes. By inhibiting this enzyme, ML387 increases the levels of prostaglandins, thereby enhancing their biological effects. The molecular targets and pathways involved include the prostaglandin signaling pathways, which play roles in inflammation, pain, and cancer progression .
Comparison with Similar Compounds
ML387 is unique in its high potency and selectivity for 15-hydroxyprostaglandin dehydrogenase. Similar compounds include:
ML388: Another inhibitor of 15-hydroxyprostaglandin dehydrogenase, but with different potency and selectivity profiles.
Other prostaglandin inhibitors: Various other compounds inhibit prostaglandin metabolism, but ML387 stands out due to its specific targeting of 15-hydroxyprostaglandin dehydrogenase.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-17-8-6-16(7-9-17)23-14-21-18-13-15(5-10-19(18)23)20(24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3 |
InChI Key |
FUCWZIFGSAFUAO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML387; ML-387; ML 387; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


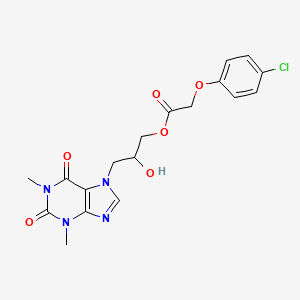
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
